1-(2-Chlorophenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea
Description
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[[4-(dimethylamino)pyrimidin-2-yl]methyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5O/c1-20(2)13-7-8-16-12(19-13)9-17-14(21)18-11-6-4-3-5-10(11)15/h3-8H,9H2,1-2H3,(H2,17,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZNKQXRJBSNMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)CNC(=O)NC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea typically involves the following steps:
Formation of the Chlorophenyl Intermediate: The starting material, 2-chloroaniline, undergoes a reaction with phosgene to form 2-chlorophenyl isocyanate.
Pyrimidine Derivative Preparation: The pyrimidine derivative is synthesized by reacting 2-chloro-4-(dimethylamino)pyrimidine with an appropriate nucleophile.
Coupling Reaction: The final step involves the coupling of the chlorophenyl isocyanate with the pyrimidine derivative under controlled conditions to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(2-Chlorophenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The urea linkage allows for hydrogen bonding interactions, while the chlorophenyl and pyrimidine groups contribute to hydrophobic and π-π interactions, respectively. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
A key structural analogue is 1-(2-Chloro-4-methylphenyl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea (CAS 1797622-81-1) . The differences between the two compounds are critical for understanding structure-activity relationships (SAR):
| Feature | Target Compound | Analogue (CAS 1797622-81-1) |
|---|---|---|
| Aromatic Substituent | 2-Chlorophenyl | 2-Chloro-4-methylphenyl (additional methyl group at position 4) |
| Pyrimidine Substitution | 4-(Dimethylamino) at position 4; methyl group at position 2 via urea linkage | 4-(Dimethylamino) at position 4; morpholino group at position 2; pyrimidine linked at position 5 |
| Physicochemical Impact | Enhanced lipophilicity from chlorophenyl; basic dimethylamino improves solubility | Increased steric bulk from morpholino and methyl groups; altered solubility and binding kinetics |
The methyl group on the phenyl ring may enhance metabolic stability but could also reduce target engagement due to steric effects .
Functional Analogues
The urea scaffold is shared with other kinase inhibitors, such as 1-(2-oxaadamant-1-yl)-3-(1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidin-4-yl)urea (compound 18 in ). While this compound replaces the pyrimidine with a triazine-piperidine system, its urea bridge and adamantyl-like group suggest a focus on rigid, hydrophobic target binding. Such substitutions highlight the versatility of urea derivatives in balancing solubility and affinity .
Research Findings and Hypotheses
Binding Affinity and Selectivity
The dimethylamino group on the pyrimidine ring in the target compound likely enhances interactions with acidic residues in kinase ATP-binding pockets (e.g., aspartate or glutamate). The absence of a morpholino group (as in the analogue) may reduce off-target effects against kinases requiring larger substituents for binding .
Biological Activity
1-(2-Chlorophenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea is a synthetic compound that has attracted attention in various fields of biological research due to its unique structure and potential therapeutic applications. The presence of a dimethylamino group on the pyrimidine ring enhances its solubility and interaction with biological targets, making it a candidate for further investigation in medicinal chemistry.
Chemical Structure and Properties
The compound features a chlorophenyl group , a dimethylamino-substituted pyrimidine ring , and a urea linkage . This combination allows for diverse chemical modifications and interactions with biological molecules.
| Property | Details |
|---|---|
| IUPAC Name | 1-(2-chlorophenyl)-3-[[4-(dimethylamino)pyrimidin-2-yl]methyl]urea |
| Molecular Formula | C14H16ClN5O |
| Molecular Weight | 303.76 g/mol |
| CAS Number | 1798619-62-1 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The urea linkage facilitates hydrogen bonding, while the chlorophenyl and pyrimidine groups contribute to hydrophobic interactions. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound against several cancer cell lines. For example, it exhibited significant growth inhibition in MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cells, with IC50 values ranging from 0.87 to 12.91 μM , outperforming standard chemotherapeutics like 5-Fluorouracil (5-FU) .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. In vitro tests indicated that it possesses antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported as follows:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 - 1 |
| Escherichia coli | 0.5 - 2 |
| Enterococcus faecalis | 0.5 - 1 |
Additionally, antifungal activity was noted against Candida albicans, with MIC values indicating effective inhibition .
Case Studies
- Anticancer Study : A study conducted on MCF-7 cells demonstrated that treatment with this compound resulted in increased levels of caspase 9, indicating activation of apoptotic pathways. The observed increase in caspase levels was significantly higher than that induced by standard treatments .
- Antimicrobial Evaluation : In a comparative study, the compound was tested alongside traditional antibiotics against various bacterial strains. It exhibited superior activity against resistant strains of S. aureus, suggesting its potential as an alternative therapeutic agent .
Q & A
Q. Example DoE Table for Reaction Optimization
| Factor | Low Level | High Level | Optimal Range |
|---|---|---|---|
| Temperature (°C) | 25 | 60 | 40–50 |
| Solvent | DCM | THF | THF/DCM mix |
| Catalyst (mol%) | 0 | 5 | 2–3 |
Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions on the aromatic rings and urea linkage. The dimethylamino group on the pyrimidine ring shows distinct singlet peaks at ~3.0 ppm (¹H) and ~40 ppm (¹³C) .
- X-ray Crystallography : Resolves spatial arrangement, hydrogen bonding (critical for urea’s biological activity), and torsional angles between aromatic rings. Similar chlorophenyl-pyrimidine urea derivatives exhibit planar urea moieties with intermolecular N–H···O interactions .
Advanced: How can computational modeling predict this compound’s reactivity in novel reactions or biological targets?
Answer:
- Density Functional Theory (DFT) : Calculates transition states for reactions (e.g., nucleophilic substitutions) and predicts regioselectivity. For example, Fukui indices identify electrophilic/nucleophilic sites on the pyrimidine ring .
- Molecular Dynamics (MD) Simulations : Models binding interactions with biological targets (e.g., kinases). Free-energy perturbation (FEP) studies quantify binding affinity changes upon structural modifications .
Q. Example Computational Workflow
Reaction Path Search : Quantum mechanics (QM) identifies feasible pathways for derivatization.
Docking Studies : Prioritize target enzymes (e.g., serine proteases) using AutoDock Vina .
Validation : Compare computational predictions with experimental kinetic data (e.g., IC₅₀ values).
Advanced: How should researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?
Answer:
Contradictions often arise from differences in assay conditions or off-target effects. A methodological approach includes:
Standardized Assays : Replicate studies under uniform conditions (e.g., pH, temperature, enzyme concentration) .
Structural Analog Testing : Compare activity of derivatives (e.g., varying chlorophenyl or pyrimidine substituents) to establish structure-activity relationships (SAR). For example, replacing the 2-chlorophenyl group with 4-chlorophenyl may alter steric hindrance .
Orthogonal Techniques : Use surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to validate binding kinetics and thermodynamics .
Advanced: What methodologies are recommended for analyzing degradation products or metabolic pathways of this compound?
Answer:
- LC-HRMS/MS : Identifies degradation products under stress conditions (e.g., heat, light). The urea bond is prone to hydrolysis, yielding 2-chloroaniline and pyrimidine fragments .
- In Vitro Metabolism Studies : Incubate with liver microsomes (e.g., human CYP450 isoforms) to detect oxidative metabolites. Phase I metabolism often targets the dimethylamino group (N-demethylation) .
Q. Example Degradation Pathway
Hydrolysis : Urea bond cleavage → 2-chloroaniline + pyrimidine intermediate.
Oxidation : Dimethylamino group → mono-methyl or unmethylated derivatives.
Basic: What safety considerations are critical when handling this compound in the lab?
Answer:
- Toxicity Screening : Use in vitro assays (e.g., MTT on HEK293 cells) to assess cytotoxicity. Similar urea derivatives show moderate toxicity (IC₅₀ > 50 μM) .
- Personal Protective Equipment (PPE) : Gloves and goggles to prevent skin/eye contact. Avoid inhalation of fine powders .
Advanced: How can researchers leverage high-throughput screening (HTS) to identify novel applications for this compound?
Answer:
- HTS Libraries : Screen against diverse targets (e.g., kinases, GPCRs) using fluorescence polarization or AlphaScreen assays .
- Chemoinformatics : Train machine learning models on existing bioactivity data to predict off-target interactions. For example, similarity ensemble approach (SEA) links structural motifs to protein families .
Advanced: What strategies address low solubility or bioavailability in preclinical studies?
Answer:
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance solubility.
- Nanoparticle Formulation : Encapsulate in PEGylated liposomes to improve plasma stability .
- Co-Crystallization : Modify crystal packing with co-formers (e.g., succinic acid) to increase dissolution rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
